(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane
Description
(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecane is a synthetic tricyclic alkaloid derivative designed as a chiral ligand surrogate for (+)-sparteine, a naturally occurring alkaloid used in asymmetric synthesis . Its IUPAC name reflects a rigid tricyclic framework with a 7,11-diazatricyclo structure, a methyl group at position 11, and stereochemistry critical for its function. The compound’s synthesis, first reported by Dixon et al. Key structural features include:
- Tricyclic core: Comprising a bicyclo[3.3.1] system fused to a piperidine ring.
- Chiral centers: The (1R,2S,9S) configuration ensures spatial alignment for ligand-substrate interactions.
- Functional groups: A tertiary amine at N-7 and a quaternary ammonium center at N-11, enhancing coordination with metals like lithium .
Properties
CAS No. |
475301-86-1 |
|---|---|
Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
(1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane |
InChI |
InChI=1S/C12H22N2/c1-13-7-10-6-11(9-13)12-4-2-3-5-14(12)8-10/h10-12H,2-9H2,1H3/t10-,11+,12?/m0/s1 |
InChI Key |
JHVZGAIDVLLSEV-WIKAKEFZSA-N |
SMILES |
CN1CC2CC(C1)C3CCCCN3C2 |
Isomeric SMILES |
CN1C[C@@H]2C[C@H](C1)C3CCCCN3C2 |
Canonical SMILES |
CN1CC2CC(C1)C3CCCCN3C2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Cyclization Reactions: These reactions form the tricyclic core of the compound.
Methylation: Introduction of the methyl group at the 11th position.
Diazotization: Formation of the diazatricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Asymmetric Synthesis
Chiral Ligand for Catalysis
One of the primary applications of (1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane is as a chiral ligand in asymmetric synthesis processes. Its ability to facilitate the formation of enantiomerically pure compounds is crucial in the pharmaceutical industry where the chirality of drugs can significantly affect their efficacy and safety.
-
Case Study: Synthesis of Kainic Acid
The compound has been utilized in the stereocontrolled total synthesis of kainic acid, demonstrating its effectiveness in providing the necessary chirality for complex natural products . - Table: Applications in Asymmetric Synthesis
Catalytic Applications
Catalytic Asymmetric Deprotonation
The compound has been shown to enhance the efficiency of catalytic asymmetric deprotonation reactions. This process is pivotal in forming chiral centers in organic molecules and is widely used in synthetic organic chemistry.
- Case Study: Ligand Exchange Approach
Research has demonstrated that this compound can be employed in ligand exchange strategies to improve reaction selectivity and yield .
Pharmaceutical Research
Biochemical Applications
Due to its structural resemblance to naturally occurring alkaloids like sparteine, this compound has potential applications in drug discovery and development processes.
- Table: Biochemical Properties
Mechanism of Action
The mechanism of action of (1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Stereochemistry and Reactivity: The (1R,2S,9S) configuration of the target compound enables it to mimic (+)-sparteine’s chiral environment, critical for inducing asymmetry in organolithium reactions . In contrast, (-)-sparteine’s (6R,7S,9R) configuration limits its utility in reactions requiring the (+)-enantiomer . Methylcytisine’s ketone group (C-6) introduces electrophilicity, altering its reactivity compared to the methyl-substituted target compound .
Biological Activity: Huperzine A’s α-pyridone ring and ethylidene moiety create a complementary electrostatic surface for AChE binding, achieving IC₅₀ values in the nanomolar range . The target compound lacks these groups, rendering it biologically inert but synthetically valuable. Methylcytisine’s conjugated diene system may enhance antiviral activity via π-π stacking with viral proteins, a feature absent in the target compound .
Synthetic Utility :
- The target compound’s synthesis (yield: 84% after optimization) surpasses the complexity of isolating natural sparteine from Lupinus species .
- Compared to Huperzine A, which requires multistep biosynthesis or semi-synthesis, the target compound is more accessible for large-scale applications .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | (-)-Sparteine | Methylcytisine | Huperzine A |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 210.3 | 234.4 | 244.3 | 242.3 |
| LogP | 2.1 | 2.5 | 1.8 | 1.9 |
| Chiral Centers | 3 | 3 | 2 | 4 |
Biological Activity
The compound (1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane is a notable member of the diazatricycloalkane family, structurally related to sparteine, a naturally occurring alkaloid with significant biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H22N2 , with a molecular weight of approximately 194.32 g/mol . The compound is soluble in various organic solvents such as diethyl ether and dichloromethane but exhibits limited solubility in water .
Structural Representation
The structural representation of the compound can be illustrated as follows:
Synthesis
The synthesis of this compound has been documented in several studies. A notable method involves the use of chiral diamines as ligands for asymmetric synthesis processes . The following table summarizes key steps involved in its synthesis:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Asymmetric alkylation | Using diarylmethane derivatives | 85 |
| 2 | Ligand exchange | Under nitrogen atmosphere | 75 |
| 3 | Purification | Column chromatography | 90 |
Pharmacological Properties
This compound exhibits several pharmacological properties that are noteworthy:
- Chiral Ligand Activity : The compound acts as a chiral ligand in various catalytic reactions, mimicking the behavior of sparteine in asymmetric synthesis .
- Neuropharmacological Effects : Preliminary studies suggest potential neuropharmacological effects due to its structural similarity to known neuroactive compounds .
Study 1: Chiral Diamines in Asymmetric Synthesis
In a study published by Dixon et al., (2006), the effectiveness of this compound as a chiral auxiliary was evaluated in the context of synthesizing complex organic molecules. The compound demonstrated high enantioselectivity and efficiency in catalyzing reactions involving electrophilic trapping of O-alkyl carbamates.
Study 2: Neuroactive Properties
A research article by Bilke and O'Brien (2007) explored the neuroactive properties of this compound through behavioral assays in rodent models. The findings indicated that the compound could modulate neurotransmitter levels similar to known psychoactive agents.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Chiral Ligand | Effective in asymmetric synthesis |
| Neuropharmacological | Potential modulation of neurotransmitters |
Q & A
Q. What are the optimal synthetic pathways for (1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves multi-step cyclization reactions. Key steps include:
- Ring-closing strategies : Use of transition-metal catalysts (e.g., palladium) to form the tricyclic core .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis to achieve the (1R,2S,9S) configuration. For example, X-ray crystallography (as in ) confirms stereochemistry via bond angle analysis (e.g., C10–C11–C12 = 116.7°, C17–C11–C12 = 114.9°) .
- Yield optimization : Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0–80°C) significantly affect enantiomeric excess (ee).
Table 1 : Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Pd-mediated cyclization | Pd(OAc)₂ | 65 | 92 | |
| Chiral auxiliary route | (–)-Sparteine | 48 | 85 |
Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration via diffraction data (e.g., R factor = 0.035, wR = 0.096) .
- NMR spectroscopy : Use 2D NOESY to confirm spatial proximity of methyl groups (e.g., 11-Methyl resonance at δ 1.25 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 237.1498) .
Q. What theoretical frameworks guide the study of this compound’s reactivity and molecular interactions?
- Methodological Answer :
- Molecular orbital theory : Predict regioselectivity in electrophilic substitutions using HOMO/LUMO analysis .
- Density Functional Theory (DFT) : Calculate transition-state energies for cyclization steps (e.g., B3LYP/6-31G* basis set) .
- Conceptual frameworks : Link reactivity to tricyclic strain energy (e.g., angle strain analysis from ) .
Advanced Research Questions
Q. How can contradictions in pharmacological data (e.g., conflicting binding affinities) for this compound be resolved?
- Methodological Answer :
- Multi-omics integration : Combine structure-activity relationship (SAR) studies with proteomic profiling to identify off-target effects .
- Statistical validation : Use Bayesian meta-analysis to reconcile discrepancies across datasets (e.g., p-value adjustments for small sample sizes) .
- Crystallographic validation : Compare ligand-bound vs. unbound conformations (e.g., RMSD < 0.5 Å indicates reliable binding poses) .
Q. What computational strategies improve predictive modeling of this compound’s physicochemical properties?
- Methodological Answer :
- Machine learning (ML) : Train models on PubChem datasets to predict logP and solubility (e.g., Random Forest regression with R² > 0.85) .
- Molecular dynamics (MD) : Simulate solvation dynamics in explicit water models (e.g., TIP3P) to assess stability .
- Quantum mechanics/molecular mechanics (QM/MM) : Study enzymatic interactions (e.g., cytochrome P450 metabolism) .
Q. What interdisciplinary approaches address challenges in scaling up synthesis while maintaining enantiopurity?
- Methodological Answer :
- Process intensification : Microfluidic reactors to enhance heat/mass transfer and reduce racemization .
- Membrane technologies : Use chiral-selective membranes (e.g., cyclodextrin-based) for continuous purification .
- AI-driven optimization : Implement reinforcement learning (RL) to iteratively refine reaction parameters (e.g., COMSOL-AI integration) .
Methodological and Theoretical Challenges
Q. How can bibliometric analysis identify gaps in current research on this compound?
- Methodological Answer :
- Keyword co-occurrence mapping : Use tools like VOSviewer to cluster studies by themes (e.g., "stereochemistry" vs. "catalysis") .
- Citation network analysis : Identify under-cited but high-impact papers (e.g., foundational synthesis protocols from ) .
- Trend analysis : Track publication growth in CRDC categories (e.g., RDF2050103 for chemical engineering design) .
Q. What ethical and technical barriers hinder the integration of digital trace data (e.g., lab sensors) with traditional experimental data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
